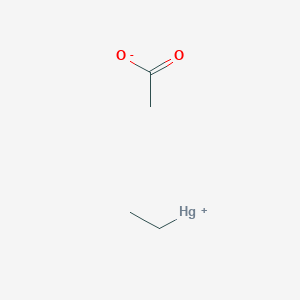
(Acetato-O)ethylmercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)ethylmercury typically involves the reaction of ethylmercury chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows:
C2H5HgCl+NaOAc→C2H5HgOAc+NaCl
This reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions: (Acetato-O)ethylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethylmercury hydroxide.
Reduction: Reduction reactions can convert it back to ethylmercury chloride.
Substitution: It can undergo substitution reactions with other nucleophiles, replacing the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include ethylmercury hydroxide, ethylmercury chloride, and various substituted ethylmercury compounds .
科学研究应用
(Acetato-O)ethylmercury has several scientific research applications:
作用机制
The mechanism of action of (Acetato-O)ethylmercury involves its interaction with sulfhydryl groups in proteins and enzymes. It inhibits the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components .
相似化合物的比较
Methylmercury acetate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group instead of an ethyl group.
Thimerosal: An organomercury compound used as a preservative in vaccines.
Uniqueness: (Acetato-O)ethylmercury is unique due to its specific antimicrobial properties and its role in agricultural applications. Unlike methylmercury, which is highly toxic and bioaccumulative, this compound is used in controlled environments to minimize its environmental impact .
属性
CAS 编号 |
109-62-6 |
|---|---|
分子式 |
C4H8HgO2 |
分子量 |
288.70 g/mol |
IUPAC 名称 |
acetyloxy(ethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
InChI 键 |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
规范 SMILES |
CC[Hg]OC(=O)C |
Key on ui other cas no. |
109-62-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


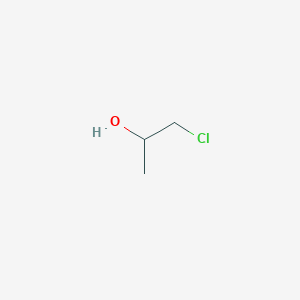
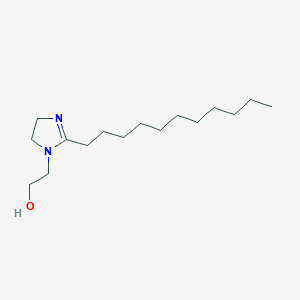
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
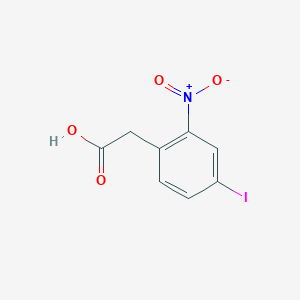
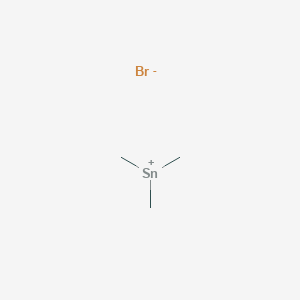
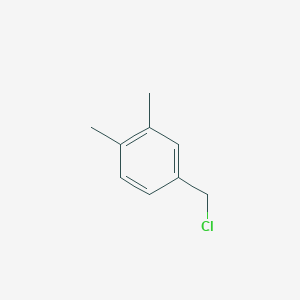
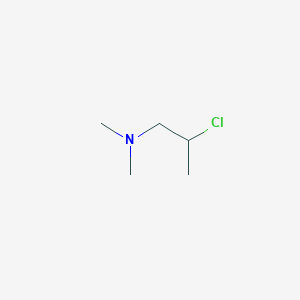
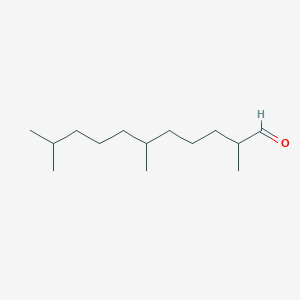
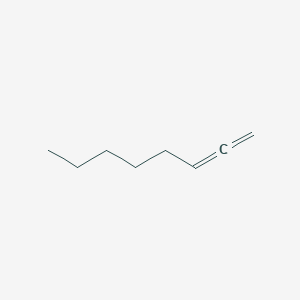
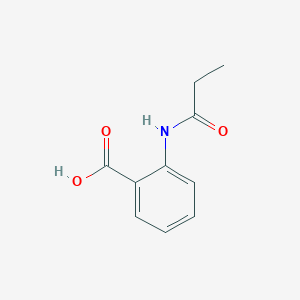
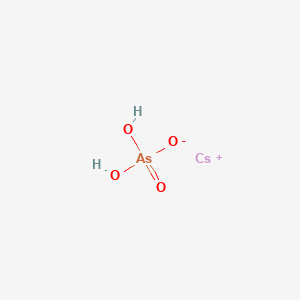
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
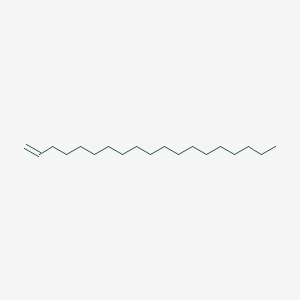
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
